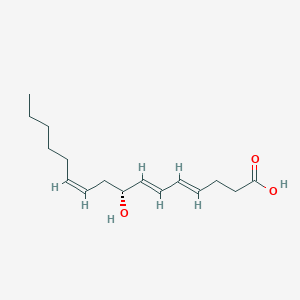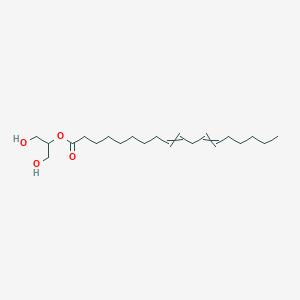
2-Linoleoyl Glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Linoleoyl Glycerol can be synthesized through enzymatic esterification of glycerol with linoleic acid. This process typically involves the use of lipases as catalysts under controlled temperature and pH conditions. The reaction is carried out in a solvent-free system to enhance the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bioreactors where glycerol and linoleic acid are continuously fed into the system. The reaction is catalyzed by immobilized lipases, and the product is continuously extracted to maintain the equilibrium of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2-Linoleoyl Glycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: It can be hydrolyzed to produce glycerol and linoleic acid.
Esterification: It can react with other fatty acids to form diacylglycerols and triacylglycerols.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Hydrolysis: Requires the presence of water and can be catalyzed by acids, bases, or enzymes.
Esterification: Involves the use of fatty acids and catalysts such as lipases.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidation products.
Hydrolysis: Glycerol and linoleic acid.
Esterification: Diacylglycerols and triacylglycerols.
Aplicaciones Científicas De Investigación
2-Linoleoyl Glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: It plays a role in cell signaling and is involved in the regulation of various metabolic pathways.
Medicine: It has potential therapeutic applications due to its role in lipid metabolism and signaling.
Industry: It is used in the production of bio-based surfactants and emulsifiers
Mecanismo De Acción
2-Linoleoyl Glycerol exerts its effects primarily through its interaction with cannabinoid receptors, particularly the type 1 cannabinoid receptor (CB1). It acts as an antagonist and partial agonist at this receptor, modulating the activity of other ligands such as anandamide and 2-arachidonoylglycerol. This interaction influences various signaling pathways involved in lipid metabolism and cellular responses .
Comparación Con Compuestos Similares
2-Oleoyl Glycerol: Another monoacylglycerol with similar signaling properties but different fatty acid composition.
2-Arachidonoyl Glycerol: A well-known endocannabinoid with potent signaling effects.
2-Palmitoyl Glycerol: A monoacylglycerol with a saturated fatty acid chain
Uniqueness: 2-Linoleoyl Glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its role as a partial agonist and antagonist at the CB1 receptor also sets it apart from other monoacylglycerols, making it a valuable compound for studying lipid signaling and metabolism .
Propiedades
Fórmula molecular |
C21H38O4 |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3 |
Clave InChI |
IEPGNWMPIFDNSD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





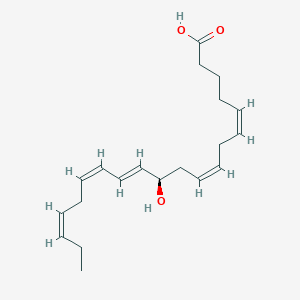
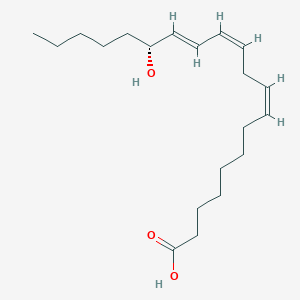
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
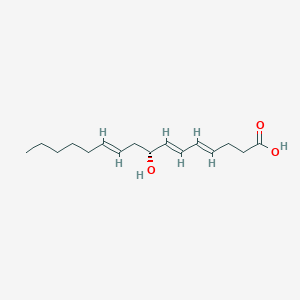
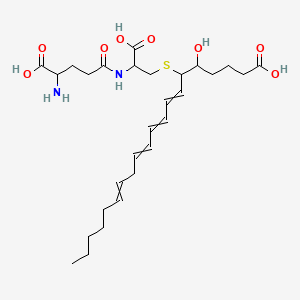
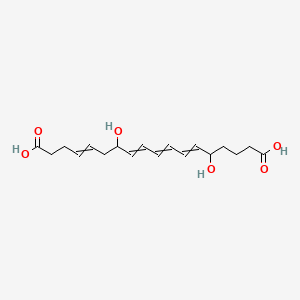
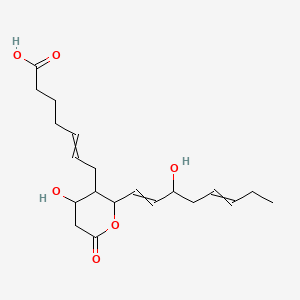
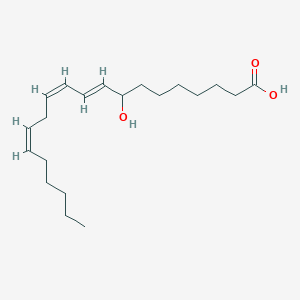
![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)
![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
